molecular formula C10H9ClO B1595248 7-Chloro-4-methyl-1-indanone CAS No. 58630-80-1

7-Chloro-4-methyl-1-indanone

Cat. No.: B1595248
CAS No.: 58630-80-1
M. Wt: 180.63 g/mol
InChI Key: HPAYSZZPENPMGA-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1-indanone: is an organic compound belonging to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the indanone structure. Indanones are known for their diverse biological activities and are used in various fields including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

7-Chloro-4-methyl-1-indanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting neurodegenerative diseases and cancer.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with succinic anhydride, followed by cyclization and subsequent chlorination. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods. One-pot processes that combine multiple reaction steps into a single operation are favored for their efficiency and reduced waste. For example, the use of microwave-assisted synthesis or continuous flow reactors can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 7-chloro-4-methyl-1-indanol.

    Substitution: Formation of 7-methoxy-4-methyl-1-indanone or 7-ethoxy-4-methyl-1-indanone.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    4-Methyl-1-indanone: Lacks the chlorine atom at the 7th position, resulting in different chemical and biological properties.

    7-Chloro-1-indanone: Lacks the methyl group at the 4th position, affecting its reactivity and applications.

    4,7-Dichloro-1-indanone: Contains an additional chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness: 7-Chloro-4-methyl-1-indanone is unique due to the specific combination of a chlorine atom at the 7th position and a methyl group at the 4th position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-chloro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYSZZPENPMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069276
Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58630-80-1
Record name 7-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58630-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-methyl-1-indanone
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Record name 7-Chloro-4-methyl-1-indanone
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Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
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Record name 1H-Inden-1-one, 7-chloro-2,3-dihydro-4-methyl-
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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